2-methyl-1H-pyrrolo[3,2-c]pyridine - 113975-37-4

2-methyl-1H-pyrrolo[3,2-c]pyridine

Catalog Number: EVT-1202408
CAS Number: 113975-37-4
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-methyl-1H-pyrrolo[3,2-c]pyridine is an azaindole derivative used for the preparation of pyrrolopyridine derivatives for treating diseases mediated by prostaglandin D2 (PGD2) .

Molecular Structure Analysis

The molecular formula of 2-methyl-1H-pyrrolo[3,2-c]pyridine is C8H8N2 . The InChI code is 1S/C8H8N2/c1-6-4-7-5-9-3-2-8(7)10-6/h2-5,10H,1H3 .

Physical And Chemical Properties Analysis

2-methyl-1H-pyrrolo[3,2-c]pyridine is a white to yellow solid . It has a molecular weight of 132.16 .

Synthesis Analysis

The synthesis of 2-methyl-1H-pyrrolo[3,2-c]pyridine, specifically referred to as 2-methyl-2,4-diazaindene, is achieved through the oxidation of 2,3-dihydro-2-methyl-1H-2,4-diazaindene using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [].

Physical and Chemical Properties Analysis
  • Basicity: 2-Methyl-1H-pyrrolo[3,2-c]pyridine exhibits relatively strong basicity compared to its mono-aza counterpart [].

  • Aromaticity: NMR chemical shifts of H-1 and H-3 protons suggest that 2-methyl-1H-pyrrolo[3,2-c]pyridine possesses aromatic character [].

Applications
  • Anticancer Activity: Several derivatives exhibit antitumor activity against various cancer cell lines, including those resistant to existing therapies [, , , , ]. Mechanisms involve inhibiting tubulin polymerization, inducing cell cycle arrest, and promoting apoptosis [].

  • Anti-inflammatory Activity: Some derivatives display anti-inflammatory properties, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) [].

  • Antimicrobial Activity: Certain derivatives show activity against bacterial and fungal pathogens, including multidrug-resistant strains [, ].

  • Analgesic and Sedative Activities: Derivatives have shown analgesic effects, particularly in models of pain like the "writhing syndrome" test, and sedative properties by suppressing spontaneous locomotor activity in mice [, ].

  • Neurological Activity: Derivatives have been investigated for their potential in treating neurological conditions. This includes development as 5-HT(1F) receptor agonists for migraine treatment [], CB2 agonists for chronic pain [], and MAO inhibitors for Parkinson's and Alzheimer's diseases [].

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

  • Compound Description: This compound is a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. It was synthesized via a multi-step procedure starting from 1-benzyl-2-formylpyrrole. []
  • Relevance: This compound shares the core pyrrolo[3,2-c]pyridine structure with 2-methyl-1H-pyrrolo[3,2-c]pyridine. The key difference is the substitution at the 4 and 6 positions. The presence of a benzylamino group at the 4-position and a methyl group at the 6-position distinguishes this compound. []

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is another deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. Its synthesis utilized 2-amino-3,6-dimethylpyridine as the starting material. []
  • Relevance: Although isomeric to 2-methyl-1H-pyrrolo[3,2-c]pyridine, this compound belongs to the pyrrolo[2,3-b]pyridine class due to the different arrangement of the nitrogen atom within the fused ring system. The benzylamino group at the 4-position and methyl group at the 6-position are further modifications. []

Methyl 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of substituted 5-azaindoles. Its preparation involves a multi-step procedure starting with methyl azidoacetate and 2-chloro-3-pyridinecarboxaldehyde, with a final thermolysis step in mesitylene. []
  • Relevance: The core structure of this compound aligns with 2-methyl-1H-pyrrolo[3,2-c]pyridine. Notable distinctions include a chlorine substituent at the 4-position and a methyl carboxylate group at the 2-position. []

4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine

  • Relevance: The compound shares the base pyrrolo[3,2-c]pyridine structure with 2-methyl-1H-pyrrolo[3,2-c]pyridine. The presence of chlorine atoms at the 4 and 6 positions marks the structural difference. []

1H-pyrrolo[3,2-c]pyridine

  • Compound Description: This compound is obtained by catalytic reduction of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, a product of 1H-pyrrolo[3,2-c]pyridin-4,6(5H,7H)-dione chlorination. []
  • Relevance: This compound represents the unsubstituted core structure of 2-methyl-1H-pyrrolo[3,2-c]pyridine, highlighting the methyl group at the 2 position as the key distinction. []

1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine)

  • Compound Description: This compound, also known as 3,7-dideazaxanthine, serves as a precursor to other related compounds. It acts as a weak inhibitor of xanthine oxidase. Synthesis involves using 3-alkoxycarbonylpyrrole-2-acetates as starting materials. []
  • Relevance: This compound shares the pyrrolo[3,2-c]pyridine framework with 2-methyl-1H-pyrrolo[3,2-c]pyridine. The key differences are the oxo groups at the 4 and 6 positions and the absence of a methyl group on the pyrrole ring. []

5-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (1-methyl-3,7-dideazaxanthine)

  • Compound Description: This compound, also known as 1-methyl-3,7-dideazaxanthine, is a derivative of 3,7-dideazaxanthine and a weak inhibitor of xanthine oxidase. It is synthesized from 3-alkoxycarbonylpyrrole-2-acetates. Chlorination of this compound leads to the formation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, with a proposed mechanism involving demethylation at the 5-position. [, ]
  • Relevance: Sharing the core pyrrolo[3,2-c]pyridine structure with 2-methyl-1H-pyrrolo[3,2-c]pyridine, this compound is distinguished by the presence of oxo groups at the 4 and 6 positions and a methyl group at the 5-position. [, ]

1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione (1-oxa-1,3,7-trideazaxanthine)

  • Compound Description: This compound, also known as 1-oxa-1,3,7-trideazaxanthine, is synthesized from 3-carboxypyrrole-2-acetic acid and does not exhibit inhibitory properties toward xanthine oxidase. []
  • Relevance: Though structurally similar to 2-methyl-1H-pyrrolo[3,2-c]pyridine through its pyrrole ring and fused heterocyclic system, this compound belongs to the pyrano[4,3-b]pyrrole class. The key structural differences include the oxygen atom bridging the pyrrole and pyridone rings, and the absence of a methyl group. []

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

  • Compound Description: This compound is a member of the 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (THPP) class. It moderately inhibits platelet aggregation induced by adrenaline and, to a lesser extent, by adenosine 5'-diphosphate (ADP). The inhibition is dose-dependent, particularly targeting the second phase of platelet aggregation triggered by adrenaline, which is associated with thromboxane A2 production and ADP release. []
  • Relevance: This compound shares the pyrrolo[3,2-c]pyridine core with 2-methyl-1H-pyrrolo[3,2-c]pyridine. The distinction lies in the saturated tetrahydropyridine ring and a benzyl substituent at the 5-position, in contrast to the aromatic pyridine ring and 2-methyl substituent in the target compound. []

2-(Benzylamino)methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

  • Compound Description: This compound also belongs to the THPP class. It exhibits moderate and dose-dependent inhibitory activity against adrenaline-induced platelet aggregation and, to a lesser extent, ADP-induced aggregation. It primarily affects the second phase of adrenaline-triggered platelet aggregation, which involves thromboxane A2 production and ADP release. []
  • Relevance: Similar to 2-methyl-1H-pyrrolo[3,2-c]pyridine, this compound features a pyrrolo[3,2-c]pyridine core but differs by having a saturated tetrahydropyridine ring and a 2-(benzylamino)methyl substituent, contrasting the aromatic pyridine ring and 2-methyl substituent in the target compound. []

2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (THPI)

  • Compound Description: This compound belongs to the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (THPI) class. It demonstrates moderate, dose-dependent inhibition of platelet aggregation induced by adrenaline, and to a lesser degree, by ADP. Its inhibitory effect is mainly on the second phase of adrenaline-triggered platelet aggregation, which is linked to thromboxane A2 production and ADP release. []
  • Relevance: While structurally resembling 2-methyl-1H-pyrrolo[3,2-c]pyridine with its indole moiety and fused heterocyclic system, this compound is classified as a THPI due to the nitrogen atom's different position in the six-membered ring. Furthermore, it possesses a saturated tetrahydropyridine ring and an ethyl group at the 2-position, contrasting the aromatic pyridine ring and 2-methyl substituent in the target compound. []

1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

  • Compound Description: This compound, bearing the aza-oxindole structural motif, is synthesized via a CuCl2-mediated direct oxidative coupling reaction starting from N-methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Compounds containing the aza-oxindole motif are known for their biological activities, such as oral anti-inflammatory activity and potent TrkA kinase and JAK3 kinase inhibition. []
  • Relevance: This compound shares the pyrrolo[3,2-c]pyridine core with 2-methyl-1H-pyrrolo[3,2-c]pyridine. The distinctions lie in the presence of a carbonyl group at the 2-position, a methyl group at the 1-position, and a p-tolyl group at the 3-position, in contrast to the 2-methyl substituent and unsubstituted nitrogen in the target compound. []

2-Methyl-2,4-diazaindene (2-methylpyrrolo[3,4-b]pyridine)

  • Relevance: Although an isomer of 2-methyl-1H-pyrrolo[3,2-c]pyridine, this compound falls under the pyrrolo[3,4-b]pyridine classification due to the different nitrogen atom arrangement within the fused ring system. Despite the isomeric relationship, both compounds share a similar aromatic character, as indicated by the NMR chemical shifts of H-1 and H-3. []

2-Methyl-2,5-diazaindene (2-methylpyrrolo[3,4-c]pyridine)

  • Compound Description: This compound is prepared by oxidizing 2,3-dihydro-2-methyl-1H-2,5-diazaindene using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. It shows improved stability compared to 2-methyl-2-azaindene when exposed to dilute acid, neutral aqueous solutions, and air oxidation. It also readily forms a stable picrate salt. This compound exhibits strong basicity, with protonation predominantly occurring at the N-5 position to generate a resonance-stabilized cation. Deuterium exchange studies in dilute acid at the H-1 and H-3 positions suggest some degree of protonation at C-1 and C-3. []
  • Relevance: While being an isomer of 2-methyl-1H-pyrrolo[3,2-c]pyridine, this compound belongs to the pyrrolo[3,4-c]pyridine class due to the distinct arrangement of the nitrogen atom within the fused ring system. Despite the isomeric relationship, both compounds share a comparable aromatic nature, evidenced by the NMR chemical shifts of H-1 and H-3. []

3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound, a nortopsentin analog and a cyclin-dependent kinase 1 inhibitor, has shown potent antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). It effectively reduces DMPM cell proliferation, induces caspase-dependent apoptosis, and decreases the expression of the antiapoptotic protein survivin's active Thr(34)-phosphorylated form. In vivo studies demonstrated significant tumor volume inhibition and complete responses in DMPM xenografts when administered intraperitoneally at well-tolerated doses. []
  • Relevance: Although structurally related to 2-methyl-1H-pyrrolo[3,2-c]pyridine through its pyrrole ring, this compound belongs to the pyrrolo[2,3-b]pyridine class due to the different arrangement of the nitrogen atom within the fused bicyclic system. It features a 1H-indol-3-yl)-1,3-thiazol-4-yl substituent at the 3-position, distinguishing it from the target compound. []

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound, another nortopsentin analog and a cyclin-dependent kinase 1 inhibitor, has demonstrated significant antitumor activity in experimental models of DMPM. It effectively reduces DMPM cell proliferation, induces caspase-dependent apoptosis, and decreases the expression of the antiapoptotic protein survivin's active Thr(34)-phosphorylated form. In vivo studies have shown significant tumor volume inhibition in DMPM xenografts when administered intraperitoneally at well-tolerated doses. []
  • Relevance: Similar to 2-methyl-1H-pyrrolo[3,2-c]pyridine, it incorporates a pyrrole ring, but this compound falls under the pyrrolo[2,3-b]pyridine class due to the nitrogen atom's placement in the fused bicyclic system. It also has a (2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl substituent at the 3-position, which distinguishes it from the target compound. []

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound, a nortopsentin analog and a cyclin-dependent kinase 1 inhibitor, has exhibited significant antitumor activity in experimental models of DMPM. It effectively reduces DMPM cell proliferation, induces caspase-dependent apoptosis, and decreases the expression of the antiapoptotic protein survivin's active Thr(34)-phosphorylated form. In vivo studies have demonstrated significant tumor volume inhibition in DMPM xenografts when administered intraperitoneally at well-tolerated doses. []
  • Relevance: Although incorporating a pyrrole ring like 2-methyl-1H-pyrrolo[3,2-c]pyridine, this compound is classified as a pyrrolo[2,3-b]pyridine due to the nitrogen atom's different position within the fused bicyclic system. It also features a 1-methyl group and a 3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl substituent, distinguishing it from the target compound. []

4-Amino-6-hydroxy-1H-pyrrolo[3,2-c]pyridine (3,7-dideazaisoguanine)

  • Compound Description: This compound, also known as 3,7-dideazaisoguanine, is synthesized from 1H-pyrrolo[3,2-c]pyridin-4,6(5H,7H)-dione in five steps. Prolonged treatment with a 10% aqueous sodium carbonate solution leads to ring opening of the pyridine moiety, resulting in the formation of 3-carboxamidopyrrole-2-acetic acid. []
  • Relevance: This compound shares the base pyrrolo[3,2-c]pyridine structure with 2-methyl-1H-pyrrolo[3,2-c]pyridine. The distinctions are the presence of an amino group at the 4-position and a hydroxy group at the 6-position. []

5-Benzyl-7a-hydroxy-1-methyl-2,3,5,6,7,7a-hexahydro-1H-3a,7-methanoindeno[2,1-d]pyrrolo[3,2-c]azepine-12,13(4H)-dione

  • Compound Description: This compound, a pyrrolo-azepine derivative, was synthesized and characterized using single-crystal XRD, IR, and Raman spectroscopy. Hirshfeld surface analysis revealed the presence of intramolecular and other weak interactions, including C-H---π interactions. []
  • Relevance: While sharing the pyrrolo[3,2-c]pyridine core structure with 2-methyl-1H-pyrrolo[3,2-c]pyridine, this compound features a complex fused ring system with an indeno[2,1-d]azepine moiety attached. It also has several substituents, including benzyl, hydroxy, and methyl groups, distinguishing it from the target compound. []

Properties

CAS Number

113975-37-4

Product Name

2-methyl-1H-pyrrolo[3,2-c]pyridine

IUPAC Name

2-methyl-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c1-6-4-7-5-9-3-2-8(7)10-6/h2-5,10H,1H3

InChI Key

PSEAZIPYGNUYPC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CN=C2

Synonyms

2-Methyl-1H-pyrrolo[3,2-c]pyridine; 2-Methyl-1H-pyrrolo[2,3-d]pyridine; 2-Methyl-1H-pyrrolo[3,2-c]pyridine;

Canonical SMILES

CC1=CC2=C(N1)C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.